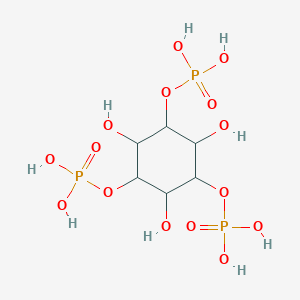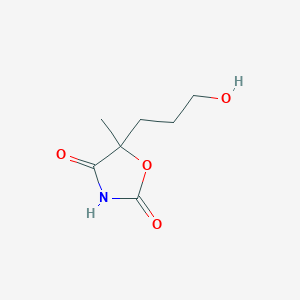
1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid is an organic compound commonly used in organic synthesis. It is a derivative of pyrrole, a five-membered aromatic heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group. This compound is particularly valuable in peptide synthesis and other applications where protection of the amino group is necessary.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid can be synthesized through the reaction of pyrrole-2-carboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid primarily undergoes deprotection reactions to remove the Boc group. This can be achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents like dichloromethane or methanol .
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol.
Protection: Di-tert-butyl dicarbonate in the presence of a base like sodium hydroxide or DMAP.
Major Products Formed
The major product formed from the deprotection of this compound is pyrrole-2-carboxylic acid, along with the release of carbon dioxide and tert-butyl alcohol .
Applications De Recherche Scientifique
1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid is widely used in scientific research, particularly in the fields of chemistry and biology. Its primary application is in peptide synthesis, where it serves as a protecting group for amino acids. This allows for selective reactions to occur without interference from the amino group. Additionally, it is used in the synthesis of complex organic molecules and pharmaceuticals .
Mécanisme D'action
The mechanism of action of 1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid involves the protection and deprotection of amino groups. The Boc group is added to the amino group through nucleophilic addition, forming a carbamate. Deprotection occurs through acid-catalyzed cleavage, resulting in the formation of a carbocation intermediate, which then undergoes decarboxylation to release the free amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(tert-Butoxycarbonyl)-1H-indole-2-carboxylic acid
- 1-(tert-Butoxycarbonyl)-1H-pyrrole-3-carboxylic acid
- 1-(tert-Butoxycarbonyl)-1H-pyrazole-4-carboxylic acid
Uniqueness
1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid is unique due to its specific structure, which combines the pyrrole ring with a Boc-protected carboxylic acid. This combination provides stability and reactivity that are advantageous in synthetic applications, particularly in peptide synthesis .
Propriétés
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h4-6H,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUKTXCMKFFMBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC=C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90553671 |
Source


|
| Record name | 1-(tert-Butoxycarbonyl)-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90553671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117657-40-6 |
Source


|
| Record name | 1-(tert-Butoxycarbonyl)-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90553671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














